Home > Products > Screening Compounds P30199 > 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine - 216300-82-2

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-2890432
CAS Number: 216300-82-2
Molecular Formula: C7H5F3N4
Molecular Weight: 202.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872)

    Compound Description: CL 218872 is a triazolopyridazine derivative investigated as a potential anxiolytic agent. [] Its purification, identification, and characterization, including analytical data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, have been reported. [] Further research revealed its high affinity for the benzodiazepine binding site of human GABAA receptors containing α1, α2, α3, or α5 subunits. Interestingly, it acts as a partial agonist at the α2 and α3 subtypes and essentially as an antagonist at the α1 and α5 subtypes. [] This unique pharmacological profile translates to anxiolytic-like activity in rodent models without significant sedation, even at high occupancy levels. []

6-Chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine (CMTP)

    Compound Description: CMTP is a synthesized compound with its structure confirmed by single crystal X-ray diffraction. [] It exhibits antioxidant activity, which was investigated through molecular docking studies. []

    Relevance: CMTP belongs to the same chemical class as 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine, both containing the [, , ]triazolo[4,3-b]pyridazine core. The structural variations arise from the substituents at the 3 and 6 positions of the pyridazine ring. CMTP possesses a chloro group at the 6-position and a (4-methylphenoxy)methyl substituent at the 3-position, differing from the target compound's methyl and trifluoromethyl groups at the corresponding positions. Despite these differences, their shared core structure highlights their relationship within the broader class of triazolopyridazines.

TPA023 [7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine]

    Compound Description: TPA023 is a triazolopyridazine compound with high affinity for GABAA receptors containing α1, α2, α3, or α5 subunits. [] It demonstrates a unique pharmacological profile as a partial agonist at α2/α3 subtypes and an antagonist at α1/α5 subtypes. [, ] Preclinical studies highlight its potential as a non-sedating anxiolytic due to its selective efficacy for α2/α3 GABAA receptors, differentiating it from traditional benzodiazepines. [, ]

    Compound Description: This compound, a 6-Methyl-7H,8H,9H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one derivative, was investigated as a potential inhibitor of the adenosine A1 receptor. [] Structural analysis via single-crystal X-ray diffraction and spectroscopic techniques confirmed its structure. [] Computational studies, including molecular docking and dynamics simulations, further explored its interaction with the adenosine A1 receptor. []

6-Chloro-3-chloromethylene-7-methyl-1,2,4-triazolo[4,3-b]pyridazine

    Compound Description: This compound exhibits a layered structure stabilized by C—H⋯N and Cl⋯Cl contacts, as revealed by its crystal structure. []

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 is a potent inhibitor of the receptor tyrosine kinase c-Met, demonstrating high selectivity for c-Met. [] While promising as a potential anticancer agent, it was discovered to be a pan-phosphodiesterase inhibitor. This broad off-target activity led to undesirable cardiovascular effects in rats, ultimately halting its preclinical development. []

    Compound Description: This compound's crystal structure has been determined and reported in the literature. []

6-Methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepine-8(9H)-thione (MTTT)

    Compound Description: MTTT is a triazolo-triazepinethione derivative demonstrating effective corrosion inhibition properties for carbon steel in phosphoric acid solutions. [] Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy, confirmed its inhibitory action. []

3-β-D-Ribofuranosyl-1,2,4-triazolo[4,3-b]pyridazines (Formycin Analogs)

    Compound Description: These compounds are a series of formycin A analogs containing the 1,2,4-triazolo[4,3-b]pyridazine core with a β-D-ribofuranosyl group attached at the 3-position. [] These compounds were synthesized and tested for antitumor and antiviral activity, but they did not exhibit significant effects. []

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

    Compound Description: This series of compounds features a benzamide or sulfonamide group linked to the phenyl ring, which is further attached to the 1,2,4-triazolo[4,3-b]pyridazine core at the 3-position. [] Preliminary antimicrobial activities have been evaluated for these compounds. []

2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Derivatives

4,4-Difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepin-8-amine Derivatives

    Compound Description: This series of compounds, designed using BI-2536 as a lead, targets the bromodomain-containing protein 4 (BRD4). [] Specifically, compound 15h showed strong BRD4-BD1 inhibitory activity and effectively suppressed MV4-11 cell proliferation. [] Additionally, 15h induced apoptosis, G0/G1 cell cycle arrest, and downregulated c-Myc expression in MV4-11 leukemia cells, indicating potential as a therapeutic agent. []

6-Substituted phenyl-5-cyano-3-methyl-2-phenacylhydrazino-3,4-dihydropyrimidin-4-ones & Related Pyrimidines

    Compound Description: This group encompasses various pyrimidine derivatives, including 6-substituted phenyl-5-cyano-3-methyl-2-phenacylhydrazino-3,4-dihydropyrimidin-4-ones (4a-e), as well as 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][1,2,4]triazin-8-ones. [] These compounds were tested for antimicrobial and anticancer activities. []

8-(3-(Trifluoromethyl)phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-ones

    Compound Description: This series of triazolopyridazinone derivatives was designed and synthesized for potential herbicidal activity. [, ] Quantitative structure-activity relationship (QSAR) studies revealed a correlation between the compound's molecular hydrophobicity (LogP) and their ability to inhibit chlorophyll synthesis and growth in the aquatic plant Spirodela polyrhiza. [, ]

6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine

    Compound Description: This triazolopyridazine derivative was synthesized and characterized to investigate its nucleophilic substitution reactions and lipophilicity. []

(7R)-6-Methyl-7,9-bis(prop-2-yn-1-yl)-7H,8H,9H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8-one

    Compound Description: This compound, a triazolo-triazepine derivative, features a seven-membered triazepine ring in a boat conformation. [] The structure is stabilized by intermolecular C—H⋯N hydrogen bonds and C—H⋯π-ring interactions, as shown by crystallographic studies. []

8-(Substituted-2,4-dithiabiureto)-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines [VA(a-h)]

    Compound Description: This series of compounds involves a triazolobenzodiazepine core with a substituted 2,4-dithiabiureto group attached at the 8-position. []

    Compound Description: This collection of compounds represents a series of 6-substituted-[1,2,4]triazolo[4,3-b]pyridazine derivatives designed as potential antihypertensive agents. [] Despite the structural variations introduced at the 3-position of the pyridazine ring, these compounds did not exhibit significant hypotensive or antihypertensive effects. []

6-Methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-thione

    Compound Description: Structural characterization of this triazolo-triazepinethione derivative, including its crystal structure, has been reported. []

9-Ethyl-6-methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-one

    Compound Description: This compound, also a triazolo-triazepine derivative, exhibits a boat conformation of its triazepine ring, as shown by its crystal structure. [] The structure is stabilized by C—H⋯O hydrogen bonds. []

6-Aryl-1,2,4-triazolo[4,3-b]pyridazines

    Compound Description: This broad category encompasses a range of 1,2,4-triazolo[4,3-b]pyridazines where an aryl group substituent is present at the 6-position. [] A novel, efficient synthetic method for these compounds has been reported. []

1,2,4-Triazolo[4,3-b][1,2,4]triazole Derivatives

    Compound Description: This series focuses on 1,2,4-triazolo[4,3-b][1,2,4]triazole derivatives, exploring their synthesis, structure, and reactivity. [] Notably, the structure of the unusual inner salt of 2-methyl-3-methylthio-6-phenyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazolium hydroxide was determined using X-ray crystallography. []

6-Chloro-1,2,4-triazolo[4,3-b]pyrido[2,3-d]- and [3,2-d]pyridazines

    Compound Description: This category includes 6-chloro-1,2,4-triazolo[4,3-b]pyrido[2,3-d]pyridazine and 6-chloro-1,2,4-triazolo[4,3-b]pyrido[3,2-d]pyridazine. [] These compounds were synthesized and their structures were determined, highlighting the diversity possible within the triazolopyridazine family. []

    Compound Description: This series of compounds explores [, , ]triazole[4,3-b][1,2,4,5]tetrazine derivatives, focusing on their synthesis and anticancer activity. [] Among them, compound 4g exhibited promising activity against the HT-29 human colon carcinoma cell line. []

    Compound Description: This category represents a novel class of trifluoromethylated pyridazines, incorporating either a thiazolidine or a 1,2,4-triazole ring fused to the pyridazine core. []

6-Methyl-8,9-dihydro(7H)-s-triazolo[4,3-b]-1,2,4-triazepin-8-one

    Compound Description: This compound, a triazolo-triazepine derivative, is formed through the condensation reaction of 3,4-diamino-1,2,4-triazole with ethyl acetoacetate. []

7,9-Diallyl-6-methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-one

    Compound Description: This triazolo-triazepine compound is characterized by a seven-membered triazepinyl ring adopting a boat conformation. []

6-Methyl-7,7,9-tripropargyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-one

    Compound Description: This triazolo-triazepine compound possesses a seven-membered triazepinyl ring in a boat conformation, with three propargyl substituents attached. []

7,9-Didodecyl-6-methyl-3H,7H,8H,9H,9aH-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one

    Compound Description: This compound is characterized by its micellar structure in the crystal form, with two long dodecyl chains attached to the triazepinone ring. []

    Compound Description: These two isomeric compounds, (1) and (2), are partially hydrogenated triazolopyridazines. [, ] They differ in their bonding at the N5 position and the conformation of the pyridazine ring. [, ]

4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (12)

    Compound Description: Compound 12 is a potent and selective tankyrase inhibitor. Its design was based on structure-based optimization of the starting hit compound NNL (3). [] Crystallographic analysis revealed that it functions as an NAD isostere. []

C9- and C2-Substituted Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines

    Compound Description: This series represents an exploration of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives as potential A2A and A3 adenosine receptor antagonists. []

    Compound Description: This group of compounds represents a novel series of heterocyclic systems combining indole, 1,2,4-triazole, pyridazine, and quinoxaline rings. []

7-Cyclobutyl-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-phenyl-1,2,4-triazolo[4,3-b]pyridazine (TPA123)

    Compound Description: TPA123 is another triazolopyridazine compound designed to interact with GABAA receptors. It displays weak partial agonist activity at α1, α2, α3, and α5 subtypes. [, ] Although preclinical data suggested potential as a non-sedating anxiolytic, TPA123 showed some abuse liability in baboons, unlike TPA023. [, ]

Properties

CAS Number

216300-82-2

Product Name

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C7H5F3N4

Molecular Weight

202.14

InChI

InChI=1S/C7H5F3N4/c1-4-2-5(7(8,9)10)13-14-3-11-12-6(4)14/h2-3H,1H3

InChI Key

OOZWHISJAXDZRG-UHFFFAOYSA-N

SMILES

CC1=CC(=NN2C1=NN=C2)C(F)(F)F

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.